C24H18FN3O6
Description
C24H18FN3O6 is a fluorinated aromatic compound featuring a nitro group (NO2), an ether linkage, and a ketone functional group. The fluorine atom enhances metabolic stability and bioavailability, while the nitro group may contribute to electrophilic reactivity, common in antimicrobial or antitumor agents .
Properties
Molecular Formula |
C24H18FN3O6 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H18FN3O6/c1-33-19-7-2-4-14(12-19)21-20-22(34-27(21)17-5-3-6-18(13-17)28(31)32)24(30)26(23(20)29)16-10-8-15(25)9-11-16/h2-13,20-22H,1H3 |
InChI Key |
LYPNGYSKAYHGLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24H18FN3O6 typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of a fluorinated aromatic amine with a nitro-substituted aromatic aldehyde, followed by a series of reduction and esterification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
C24H18FN3O6: undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
C24H18FN3O6: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which C24H18FN3O6 exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it is believed to interact with specific enzymes and receptors, leading to the inhibition of certain cellular processes. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis, while its anticancer effects could involve the inhibition of DNA replication or repair mechanisms.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s core consists of a polyaromatic hydrocarbon backbone substituted with fluorine, nitro, and oxygen-containing groups. Key features include:
- Fluorine : Enhances lipophilicity and resistance to oxidative degradation.
- Ether/ketone groups : Improve solubility and hydrogen-bonding capacity.
Comparative Analysis with Analogous Compounds
To contextualize C24H18FN3O6, we compare it with structurally or functionally related compounds.
Table 1: Comparative Properties of C24H18FN3O6 and Analogues
Key Observations:
Molecular Weight : C24H18FN3O6 is heavier than C18H24O3, likely due to its fluorine and nitro substituents. Higher molecular weight may reduce membrane permeability but improve target specificity.
Functional Groups : Unlike C18H24O3, the fluorinated compound’s nitro group could confer redox activity, similar to antitumor agents like mitomycin C.
Bioactivity : Fluorinated nitro-aromatics (e.g., C22H16F2N4O5) show potent cytotoxicity, suggesting C24H18FN3O6 may share similar mechanisms.
Biological Activity
The compound C24H18FN3O6, identified as a substituted imidazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and nitric oxide-releasing properties.
Chemical Structure
This compound can be structurally represented as a complex molecule featuring an imidazole ring, aromatic systems, and various functional groups that contribute to its biological properties. The presence of a fluorine atom may enhance its pharmacokinetic profile.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities:
- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation in various experimental models.
- Analgesic Effects : Studies indicate that it possesses analgesic properties, providing pain relief in animal models.
- Nitric Oxide Release : this compound has been evaluated for its ability to release nitric oxide (NO), which plays a critical role in various physiological processes including vasodilation and neurotransmission.
Anti-inflammatory and Analgesic Studies
In a study involving the synthesis of related compounds, it was found that derivatives of this compound exhibited significant anti-inflammatory and analgesic effects. The compounds were tested on Swiss albino mice and Wistar rats under controlled conditions. Key findings include:
- Reduction in Inflammation : Compounds similar to this compound demonstrated a marked decrease in inflammatory markers when administered.
- Pain Relief : Behavioral tests indicated reduced pain sensitivity, suggesting effective analgesic properties.
Nitric Oxide Releasing Activity
The capacity of this compound to release nitric oxide was assessed through both in vitro and in vivo experiments. Results showed:
- In Vitro Studies : The compound significantly increased NO levels in cultured cells.
- In Vivo Studies : Administration led to elevated plasma NO concentrations, indicating systemic effects.
Data Tables
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
-
Case Study 1: Inflammatory Response Modulation
- Objective: To evaluate the anti-inflammatory effects of this compound derivatives.
- Methodology: Mice were treated with varying doses.
- Findings: Significant reduction in paw swelling was observed compared to control groups.
-
Case Study 2: Pain Management
- Objective: Assess the analgesic properties of the compound.
- Methodology: Behavioral pain assays were conducted post-administration.
- Findings: Results indicated a dose-dependent decrease in pain sensitivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
